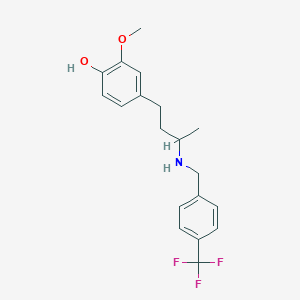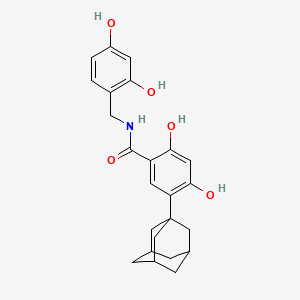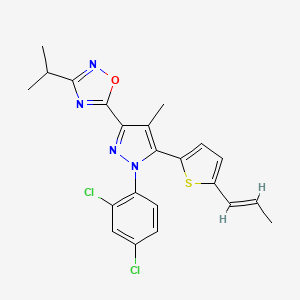![molecular formula C22H18N4O3S B10835725 N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10835725.png)
N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID30107136-Compound-Example51” is a patented compound known for its significant role in the treatment of various diseases, including human immunodeficiency virus infection, hepatitis, and other infectious diseases . This compound has garnered attention due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
The preparation of “PMID30107136-Compound-Example51” involves several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step organic reactions, including the formation of key intermediates through condensation, cyclization, and substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of specific catalysts to enhance the reaction efficiency.
Industrial Production: Large-scale production methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
“PMID30107136-Compound-Example51” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at room temperature or under reflux conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical properties.
Scientific Research Applications
“PMID30107136-Compound-Example51” has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as human immunodeficiency virus infection, hepatitis, and cancer.
Industry: Utilized in the development of pharmaceuticals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of “PMID30107136-Compound-Example51” involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
“PMID30107136-Compound-Example51” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other patented compounds such as “PMID30107136-Compound-Example2” and “PMID30107136-Compound-Example11”, which also target similar diseases but may differ in their chemical structure and specific therapeutic effects
Uniqueness: “PMID30107136-Compound-Example51” stands out due to its unique chemical structure, which provides distinct advantages in terms of potency, selectivity, and safety profile.
Properties
Molecular Formula |
C22H18N4O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H18N4O3S/c23-11-15-14(13-4-5-18-19(10-13)29-9-8-28-18)2-1-3-16(15)25-21(27)22-26-17-6-7-24-12-20(17)30-22/h1-5,10,24H,6-9,12H2,(H,25,27) |
InChI Key |
CJCNMXQYXKRQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(=O)NC3=CC=CC(=C3C#N)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol](/img/structure/B10835648.png)
![(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835649.png)
![5-[[4-Chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile](/img/structure/B10835650.png)
![N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-[(2-hydroxyethylamino)methyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B10835657.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)
![N-[2-cyano-3-(1-methylindazol-4-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10835674.png)


![(2S)-1-[[7-methyl-2-(2-methyl-3-phenylphenyl)-1,3-benzoxazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835693.png)

![4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid](/img/structure/B10835708.png)


![2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835722.png)
